molecular formula C7H3BrCl2O2 B2673400 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde CAS No. 1206969-65-4

5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde

Cat. No.: B2673400
CAS No.: 1206969-65-4
M. Wt: 269.9
InChI Key: HMWSDCXXDUYDTO-UHFFFAOYSA-N
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Description

Significance of Salicylaldehyde (B1680747) Derivatives in Organic Chemistry

Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are fundamental building blocks in organic chemistry, valued for their versatile reactivity. scienceinfo.comwikipedia.org These compounds serve as crucial precursors in the synthesis of a wide array of more complex molecules. scienceinfo.com A significant application lies in their condensation reaction with various amines to form Schiff bases, a class of compounds containing an azomethine group (RHC=N–R'). tandfonline.com These Schiff bases, particularly those derived from salicylaldehyde, are excellent chelating ligands capable of forming stable complexes with a variety of metal ions. chemicalbook.com

The resulting metal-Schiff base complexes are a major focus of research due to their diverse biological activities, which include antifungal, antibacterial, antimalarial, antiviral, and anti-inflammatory properties. tandfonline.comchemicalbook.com Beyond coordination chemistry, salicylaldehyde derivatives are pivotal in synthesizing heterocyclic compounds like coumarins and flavones. scienceinfo.comchemicalbook.com Their broad utility cements their status as indispensable reagents in synthetic organic chemistry, materials science, and medicinal chemistry. rsc.orgacs.org

The Role of Halogen Substitution in Aromatic Systems

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto an aromatic ring, a process known as halogenation, profoundly alters the molecule's electronic properties and reactivity. wikipedia.org Halogenation is a classic example of electrophilic aromatic substitution, where a hydrogen atom on the aromatic ring is replaced by a halogen. libretexts.orglibretexts.org This substitution is typically facilitated by a Lewis acid catalyst, such as iron or aluminum halides, which polarizes the halogen-halogen bond to create a more potent electrophile. libretexts.orgmasterorganicchemistry.com

Halogens exert two opposing electronic effects:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond framework. This effect deactivates the ring, making it less reactive toward further electrophilic substitution compared to unsubstituted benzene (B151609). msu.edu

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the aromatic ring. This effect donates electron density to the ring, particularly at the ortho and para positions.

Overview of 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde within Substituted Benzaldehydes

This compound is a tri-substituted derivative of salicylaldehyde. Its structure features a benzaldehyde (B42025) core with a hydroxyl group at position 2, two chlorine atoms at positions 3 and 4, and a bromine atom at position 5. The combination of the aldehyde and hydroxyl groups at adjacent positions allows for the formation of a stable intramolecular hydrogen bond, a characteristic feature of salicylaldehydes. wikipedia.org

Specific, peer-reviewed research data for this compound is not extensively available, indicating it is a novel or less-studied compound. However, its properties can be inferred from closely related, well-documented analogues. The presence of three electron-withdrawing halogen atoms is expected to significantly increase the acidity of the phenolic proton compared to unsubstituted salicylaldehyde. The substitution pattern suggests a complex interplay of electronic effects that would influence its reactivity in condensation reactions and its properties as a ligand.

Below is a table of predicted and known physicochemical properties based on its structure and data from similar compounds.

PropertyValue / PredictionSource Analogy
Molecular Formula C₇H₃BrCl₂O₂-
Molecular Weight 273.91 g/mol -
Appearance Predicted: Pale yellow to off-white solidBased on analogues like 3-Bromo-5-chloro-2-hydroxybenzaldehyde thermofisher.com
Melting Point Predicted: >100 °CHalogenated salicylaldehydes are typically solids with melting points above room temperature (e.g., 5-Bromosalicylaldehyde (B98134): 102-106 °C)
Solubility Predicted: Low solubility in water; soluble in organic solvents like chloroform, ethyl acetateGeneral property of similar aromatic aldehydes chemicalbook.com

Current Research Landscape for Related Halogenated Aromatic Compounds

The scientific investigation of halogenated aromatic compounds, particularly halogenated salicylaldehydes, is an active and multifaceted field. Current research can be broadly categorized as follows:

Synthesis and Biological Evaluation: A primary focus is the synthesis of new halogenated salicylaldehyde derivatives and their subsequent conversion into Schiff bases and metal complexes. tandfonline.com These new compounds are then screened for a range of biological activities, with a significant emphasis on anticancer and antimicrobial applications. rsc.orgznaturforsch.com Studies have shown that dihalogenated derivatives can confer enhanced cytotoxicity compared to their monohalogenated counterparts, making multi-halogenated systems like this compound compelling targets for investigation. nih.gov

Coordination Chemistry: The ability of these compounds to act as ligands for various metal ions remains a cornerstone of their research. Scientists are exploring the structural, spectroscopic, and electrochemical properties of the resulting metal complexes.

Materials Science: Some halogenated salicylaldehyde derivatives are being investigated for their unique photophysical properties, including applications in photochromic materials.

Environmental Science: Due to the widespread use and persistence of halogenated aromatic compounds in industry and agriculture, their environmental fate and microbial degradation are areas of significant concern and active research. nih.gov

Rationale for Investigating this compound: Addressing Research Gaps

The most significant research gap concerning this compound is the lack of fundamental data on its synthesis, characterization, and properties. While numerous mono- and di-halogenated salicylaldehydes have been studied, this specific tri-halogenated isomer appears to be largely unexplored in the scientific literature.

The rationale for a focused investigation of this compound is compelling. The presence of three halogen atoms at specific positions on the aromatic ring provides a unique opportunity to study the cumulative effects of halogen substitution on the molecule's chemical and biological properties. Research has already indicated that increasing the degree of halogenation can enhance biological efficacy, such as cytotoxicity against cancer cells. nih.gov

Therefore, a systematic investigation should be undertaken to:

Develop an efficient synthetic route to produce this compound in high purity.

Thoroughly characterize the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography.

Evaluate its potential as an antimicrobial and anticancer agent, comparing its activity to that of simpler, related halogenated salicylaldehydes.

Explore its coordination chemistry by synthesizing novel Schiff base ligands and metal complexes to assess their catalytic or biological potential.

Such research would fill a clear void in the literature and could potentially lead to the discovery of a new chemical scaffold with potent and valuable biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3,4-dichloro-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1-2,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWSDCXXDUYDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 5 Bromo 3,4 Dichloro 2 Hydroxybenzaldehyde

Retrosynthetic Analysis of 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde

A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic pathways. The primary disconnections involve the formyl group and the halogen substituents.

Formyl Group Disconnection: The most logical primary disconnection is the removal of the aldehyde group via a reversal of a formylation reaction. This approach points to 4-Bromo-2,3-dichlorophenol (B181490) as the key intermediate precursor. This strategy is often preferred because the strong ortho, para-directing hydroxyl group can be used to selectively introduce the aldehyde moiety in the final step.

Halogen Disconnections: Alternatively, one could disconnect the halogen atoms.

A bromo-disconnection leads to 3,4-dichloro-2-hydroxybenzaldehyde. The subsequent bromination would need to be highly selective for the C-5 position.

Disconnecting the chloro- groups leads to 5-bromo-2-hydroxybenzaldehyde, which would then require selective dichlorination.

Considering the powerful activating and directing effects of the hydroxyl group, the most strategically sound approach involves establishing the halogen substitution pattern on a phenol (B47542) precursor prior to introducing the aldehyde functionality. This minimizes the formation of unwanted isomers and simplifies purification. Therefore, the synthesis beginning from a substituted phenol is the most promising route.

Table 1: Key Precursors in the Retrosynthesis of this compound
Target MoleculeKey PrecursorSynthetic Step Reversed
This compound4-Bromo-2,3-dichlorophenolFormylation
3,4-dichloro-2-hydroxybenzaldehydeBromination

Development of Direct Halogenation Strategies

Direct halogenation of a pre-existing aromatic core is a fundamental strategy. The success of this approach depends on the directing effects of the substituents already present on the ring, which control the regioselectivity of the electrophilic aromatic substitution.

The synthesis of the target compound could conceivably involve the selective bromination of 3,4-dichloro-2-hydroxybenzaldehyde. In this scenario, the directing effects of three substituents must be considered:

Hydroxyl (-OH): A strongly activating ortho, para-director.

Aldehyde (-CHO): A deactivating meta-director.

Chloro (-Cl): A deactivating ortho, para-director.

The hydroxyl group is the most powerful activating group, and it will direct the incoming electrophile (Br+) to the positions ortho and para to it. The para position is already occupied by a chloro group. The available ortho position is C-6. However, the position C-5 is also activated by the hydroxyl group (via resonance) and is the target position. The reaction can be complex, and achieving high selectivity for only the C-5 position can be challenging, potentially leading to a mixture of products. researchgate.netlookchem.comresearchgate.net

An alternative direct halogenation strategy would involve the dichlorination of a precursor such as 5-bromo-2-hydroxybenzaldehyde. The hydroxyl group would direct chlorination to the C-3 position. Introducing a second chlorine atom selectively at the C-4 position would be difficult due to the combined directing effects of the existing substituents. This route is generally considered less efficient due to the challenges in controlling the regiochemistry of the second chlorination step.

A more reliable approach involves the sequential halogenation of a simpler starting material. The most logical precursor for this strategy is 2,3-dichlorophenol (B42519) . The synthesis would proceed via the bromination of this dichlorinated phenol.

In 2,3-dichlorophenol, the hydroxyl group strongly directs electrophilic substitution to the para position (C-4) and the ortho position (C-6). The C-4 position is generally favored due to reduced steric hindrance compared to the C-6 position, which is flanked by a chlorine atom. Therefore, the bromination of 2,3-dichlorophenol is expected to yield 4-bromo-2,3-dichlorophenol with high regioselectivity. This intermediate possesses the correct 1,2,4,5-substitution pattern required for the final product. Similar selective bromination of other chlorophenols has been shown to be effective. google.comgoogle.com

Formylation Reactions for Introducing the Aldehyde Moiety

Once the key intermediate, 4-bromo-2,3-dichlorophenol, is synthesized, the final step is the introduction of the aldehyde group ortho to the hydroxyl group. Several classical and modern formylation methods are applicable to phenols.

Duff Reaction: This method uses hexamethylenetetramine (HMT) in an acidic medium (like trifluoroacetic acid or glycerol/boric acid) to introduce the formyl group. It is a well-established method for the ortho-formylation of phenols. The synthesis of 5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde utilizes this approach, starting from the corresponding substituted phenol. rsc.org

Magnesium Chloride-Mediated Formylation: A highly regioselective method for the ortho-formylation of phenols involves the use of anhydrous magnesium chloride, paraformaldehyde, and a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). orgsyn.org This method is known for its high yields and exclusive ortho-formylation, making it an excellent candidate for the conversion of 4-bromo-2,3-dichlorophenol to the target molecule. orgsyn.orgnih.gov

The choice of formylation reaction would depend on factors like substrate reactivity, desired yield, and reaction conditions. For a sterically hindered and electronically deactivated substrate like 4-bromo-2,3-dichlorophenol, the MgCl₂-mediated method often provides superior results.

Synthetic Routes Utilizing Precursor Compounds (e.g., Substituted Phenols or Benzenes)

The most viable synthetic route for this compound leverages readily available substituted phenols. The strategy hinges on a two-step process starting from 2,3-dichlorophenol, a commercially available precursor.

Step 1: Bromination of 2,3-Dichlorophenol The first step is the electrophilic bromination of 2,3-dichlorophenol. The reaction is typically carried out using a brominating agent such as elemental bromine (Br₂) in a suitable solvent. The strong para-directing influence of the hydroxyl group ensures that bromination occurs predominantly at the C-4 position.

Step 2: Formylation of 4-Bromo-2,3-dichlorophenol The resulting 4-bromo-2,3-dichlorophenol is then subjected to an ortho-formylation reaction. As discussed previously, methods like the Duff reaction or the MgCl₂/paraformaldehyde procedure are effective for this transformation. The hydroxyl group directs the formylation to the adjacent C-6 position (which becomes C-2 in the final named product), yielding this compound.

Table 2: Proposed Two-Step Synthesis from 2,3-Dichlorophenol
StepStarting MaterialReactionTypical ReagentsProduct
12,3-DichlorophenolElectrophilic BrominationBr₂, Solvent (e.g., CCl₄, CH₂Cl₂)4-Bromo-2,3-dichlorophenol
24-Bromo-2,3-dichlorophenolOrtho-Formylation1. MgCl₂, Paraformaldehyde, Et₃N, THF 2. Hexamethylenetetramine, AcidThis compound

This sequential approach, starting with a substituted phenol, allows for precise control over the placement of each functional group, making it the most efficient and high-yielding strategy for the synthesis of the title compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Detailed experimental data on the optimization of reaction conditions for the synthesis of this compound is not available in the reviewed literature. Typically, the synthesis of such a polysubstituted aromatic aldehyde would involve a multi-step process, likely starting from a simpler dichlorophenol or dichlorobenzaldehyde derivative. The optimization would involve a systematic study of each step.

Catalyst Screening and Ligand Effects

There is no specific information on catalyst screening or ligand effects for the synthesis of this compound. For related halogenation or formylation reactions, chemists would typically screen a variety of catalysts. For instance, in a bromination step, Lewis acids like FeCl₃ or AlCl₃ might be evaluated. In a formylation step (e.g., Vilsmeier-Haack or Duff reaction), the nature of the formylating agent and any additives would be critical. Without experimental data, a meaningful discussion on catalyst and ligand effects remains speculative.

Solvent Optimization and Reaction Medium Studies

No studies specifically detailing solvent optimization for the synthesis of this compound have been found. The choice of solvent is crucial in organic synthesis, influencing reactant solubility, reaction rates, and product selectivity. A typical solvent screen would include a range of non-polar, polar aprotic, and polar protic solvents to determine the optimal medium for each synthetic transformation.

Temperature and Pressure Influence

The influence of temperature and pressure on the synthesis of this compound has not been documented. These parameters are fundamental in controlling reaction kinetics and thermodynamics. Optimization would involve conducting the reaction at various temperatures to find a balance between reaction rate and the formation of byproducts. Pressure is generally a significant factor only when gaseous reactants or intermediates are involved.

Stereochemical Control in Synthesis (if applicable)

The target molecule, this compound, is an achiral molecule and does not possess any stereocenters. Therefore, the principles of stereochemical control are not applicable to its direct synthesis.

Scalable Synthesis Development for Academic and Potential Industrial Applications

There is no published information on the development of a scalable synthesis for this compound. Developing a scalable process would require a robust and optimized synthetic route that is cost-effective, safe, and environmentally benign. This would involve sourcing readily available starting materials, minimizing the number of synthetic steps, and developing efficient purification methods suitable for large-scale production. Without a foundational, lab-scale synthesis, development for industrial applications cannot be undertaken.

Chemical Reactivity and Derivatization Pathways of 5 Bromo 3,4 Dichloro 2 Hydroxybenzaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde functional group is the primary site for a multitude of reactions, including nucleophilic additions and condensations, which are fundamental to the synthesis of more complex molecular architectures.

Condensation Reactions: Formation of Imines, Oximes, Hydrazones, and Schiff Bases

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with primary amines and their derivatives. This reaction involves the initial formation of a carbinolamine intermediate, followed by dehydration to yield a C=N double bond. These reactions are foundational for creating a wide array of derivatives. scribd.com

The condensation of 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde with primary amines is expected to yield Schiff bases (also known as imines or azomethines). This reaction is widely documented for analogous compounds like 5-bromosalicylaldehyde (B98134), which readily reacts with various amines, including anilines, thiosemicarbazides, and amino acids, often in an alcohol medium. researchgate.netresearchgate.nettandfonline.com The reaction typically proceeds by refluxing equimolar amounts of the aldehyde and the respective amine. researchgate.netnih.gov The resulting Schiff bases are valuable ligands in coordination chemistry, capable of forming stable complexes with a range of transition metals. researchgate.netresearchgate.net

The synthesis of Schiff bases from substituted salicylaldehydes and various amines is a well-established and versatile process. internationaljournalcorner.comdntb.gov.ua For instance, 5-bromosalicylaldehyde has been condensed with 4-ethylthiosemicarbazide nih.gov, aniline (B41778) researchgate.net, and various hydrazides to form the corresponding Schiff base derivatives. mdpi.com Similarly, it is anticipated that this compound would react with a diverse set of amines to produce novel Schiff bases with potential applications in materials science and medicinal chemistry. nih.gov

Below is a table of representative amine reactants and the expected Schiff base products from their reaction with this compound.

Amine ReactantChemical NameExpected Schiff Base Product Structure
AnilinePhenylamine
4-Ethylthiosemicarbazide2-(Ethylcarbamothioyl)hydrazine-1-carboxamide
Isonicotinic hydrazidePyridine-4-carbohydrazide
2-(4-aminophenyl)ethan-1-ol4-(2-Hydroxyethyl)aniline

The formation of Schiff bases is a reversible reaction whose kinetics are significantly influenced by factors such as pH, temperature, and the electronic nature of both the aldehyde and amine reactants. researchgate.net The reaction mechanism generally involves a nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer to form a carbinolamine intermediate. The rate-determining step is typically the acid-catalyzed dehydration of this intermediate to form the final imine product.

While specific kinetic data for this compound is not available, the presence of three electron-withdrawing halogen substituents (one bromine and two chlorine atoms) on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon. This increased electrophilicity should facilitate the initial nucleophilic attack by the amine, potentially leading to faster reaction rates compared to less substituted salicylaldehydes under similar conditions. The reaction kinetics are also dependent on the solvent, with organic solvents often favoring the formation of the imine product. researchgate.net

Carbonyl Reduction and Oxidation Pathways

The aldehyde group in this compound is susceptible to both reduction and oxidation, common transformations for aromatic aldehydes.

Reduction: The aldehyde can be readily reduced to a primary alcohol, forming (5-Bromo-3,4-dichloro-2-hydroxyphenyl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically effective for this transformation. rsc.org

Oxidation: Conversely, the aldehyde group can be oxidized to a carboxylic acid, yielding 5-Bromo-3,4-dichloro-2-hydroxybenzoic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromic acid. The rate of oxidation can be influenced by the substituents on the benzene (B151609) ring. rsc.org

The expected products from these reactions are summarized in the table below.

Reaction TypeReagent ExampleExpected Product Name
Reduction Sodium Borohydride (NaBH₄)(5-Bromo-3,4-dichloro-2-hydroxyphenyl)methanol
Oxidation Potassium Permanganate (KMnO₄)5-Bromo-3,4-dichloro-2-hydroxybenzoic acid

Aldol (B89426) Condensation and Knoevenagel Reactions

As an aromatic aldehyde lacking α-hydrogens, this compound cannot self-condense via an aldol reaction. However, it can act as the electrophilic partner in crossed-aldol condensations (specifically, the Claisen-Schmidt condensation) with ketones that possess α-hydrogens, such as acetone. magritek.com This reaction is typically base-catalyzed and results in the formation of an α,β-unsaturated ketone. magritek.com

Furthermore, the aldehyde is an excellent substrate for the Knoevenagel condensation, reacting with compounds containing an active methylene (B1212753) group (e.g., diethyl malonate, ethyl cyanoacetate) in the presence of a basic catalyst like piperidine. researchgate.net This reaction is a powerful method for forming new carbon-carbon bonds and is widely applicable to aromatic aldehydes bearing various substituents. researchgate.net The products are typically α,β-unsaturated systems.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the C2 position is another key reactive site. Its acidity is enhanced by the electron-withdrawing effects of the adjacent carbonyl group and the halogen substituents on the ring. This group can undergo several characteristic reactions, such as O-alkylation and O-acylation.

Etherification (O-alkylation): The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation with a suitable base (e.g., potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an alkoxy derivative. Regioselective protection of hydroxyl groups is a key strategy in the synthesis of complex natural products, and similar principles apply here. nih.gov

Esterification (O-acylation): The phenolic hydroxyl can react with acylating agents, such as acid chlorides or anhydrides, in the presence of a base (e.g., pyridine) to form the corresponding ester. This reaction is a common method for protecting the hydroxyl group or modifying the compound's properties.

These derivatizations of the hydroxyl group allow for fine-tuning of the molecule's steric and electronic properties for various applications.

Alkylation and Acylation Reactions

No specific studies on the alkylation or acylation of the phenolic hydroxyl group of this compound have been found. In theory, the hydroxyl group could be deprotonated with a suitable base and subsequently reacted with an alkylating or acylating agent. However, without experimental data, it is impossible to detail reaction conditions, yields, or the characterization of any resulting products.

Etherification and Esterification Studies

Similarly, a search for specific etherification and esterification studies involving this compound yielded no results. These reactions are standard transformations for phenolic compounds, but their application to this specific substrate has not been documented in the reviewed literature.

Aromatic Substitution Reactions on the Halogenated Benzene Ring

Nucleophilic Aromatic Substitution (SNAr)

The presence of multiple halogen substituents on the benzene ring suggests the possibility of nucleophilic aromatic substitution reactions. However, no published research was found that investigates the SNAr reactivity of this compound with various nucleophiles.

Further Electrophilic Aromatic Substitution (if feasible)

The feasibility and outcomes of further electrophilic aromatic substitution on the already substituted benzene ring of this compound have not been explored in the available literature. The directing effects of the existing substituents would play a crucial role in determining the regioselectivity of any such reaction, but no experimental evidence is available.

Transition Metal-Catalyzed Coupling Reactions

Suzuki, Heck, Sonogashira Coupling with Halogen Substituents

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds from aryl halides. The bromo and chloro substituents on this compound represent potential reaction sites for Suzuki, Heck, and Sonogashira couplings. Despite the widespread use of these reactions in organic synthesis, no studies have been found that specifically employ this compound as a substrate in any of these coupling reactions.

In-depth Analysis of this compound Reveals Research Gap

A comprehensive review of scientific literature and chemical databases indicates a significant lack of specific research on the compound this compound. Despite extensive searches for data pertaining to its chemical reactivity, derivatization, and use in metal complexation, no dedicated studies, experimental data, or detailed characterizations for this specific molecule could be identified.

While the broader class of substituted salicylaldehydes is well-documented in chemical literature, the unique substitution pattern of a bromine atom at the 5-position combined with chlorine atoms at the 3- and 4-positions appears to be a novel or as-yet-unexplored configuration.

Consequently, it is not possible to provide a scientifically accurate article on the specific topics requested—C-H functionalization, chelation and ligand formation, synthesis of metal complexes, and coordination chemistry—as they pertain solely to this compound.

General information on related compounds, such as other halogenated salicylaldehydes, exists but cannot be accurately extrapolated to this specific compound without dedicated research. The precise electronic and steric effects of the 5-bromo, 3-chloro, and 4-chloro substituents would uniquely influence the compound's reactivity and coordination behavior.

This finding highlights a potential area for new research within synthetic and coordination chemistry. The synthesis and characterization of this compound and its subsequent investigation as a ligand for metal complexes could yield novel materials with unique catalytic, electronic, or biological properties. However, at present, the scientific data required to construct the requested article is not available in the public domain.

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Bromo 3,4 Dichloro 2 Hydroxybenzaldehyde and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: Analysis of Characteristic Functional Group Vibrations

FT-IR spectroscopy is a cornerstone technique for identifying functional groups based on their characteristic absorption of infrared radiation. In the analysis of halogenated salicylaldehydes, the FT-IR spectrum reveals distinct vibrational bands corresponding to the hydroxyl, carbonyl, and aromatic moieties, with their precise frequencies influenced by the electronic effects of the substituents.

For derivatives like 3,5-Dibromo-2-hydroxybenzaldehyde, the spectrum is marked by several key absorptions. A broad band associated with the O-H stretching vibration of the phenolic hydroxyl group is typically observed, often in the range of 3000-3400 cm⁻¹. The position and shape of this band can be influenced by intramolecular hydrogen bonding with the adjacent carbonyl group. The C=O stretching vibration of the aldehyde functional group gives rise to a strong, sharp absorption band, typically found between 1650 and 1685 cm⁻¹. For 3,5-Dibromo-2-hydroxybenzaldehyde, strong peaks have been recorded at 1681 cm⁻¹ and 1662 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. In the case of 3,5-Dibromo-2-hydroxybenzaldehyde, these are noted at 1597 cm⁻¹ and 1448 cm⁻¹. Furthermore, the C-O stretching of the phenol (B47542) and C-H bending vibrations contribute to the fingerprint region of the spectrum, providing a unique pattern for the molecule. Specifically, a strong C-O stretch is observed at 1281 cm⁻¹.

The substitution pattern on the aromatic ring, including the presence of bromine and chlorine atoms, will subtly shift these characteristic frequencies in 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde due to changes in mass and electronic distribution.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reported Wavenumber (cm⁻¹) for 3,5-Dibromo-2-hydroxybenzaldehyde
Phenolic O-HStretching3000-34003180
Aldehydic C=OStretching1650-16851681, 1662
Aromatic C=CStretching1400-16001597, 1448
Phenolic C-OStretching1200-13001281
Aromatic C-HStretching3000-31003069

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on non-polar bonds and symmetric vibrations. For aromatic systems, characteristic Raman signals can help to confirm the substitution pattern. In the analysis of this compound, one would expect to observe distinct bands for the aromatic ring vibrations. The "ring breathing" mode, a symmetric expansion and contraction of the ring, typically gives a strong Raman signal. The positions of C-Cl and C-Br stretching vibrations, which are often weak in FT-IR, can be more readily observed in the lower frequency region of the Raman spectrum. The analysis of related compounds, such as derivatives of 5-Bromosalicylaldehyde (B98134), has been used to understand polymeric structures, indicating the utility of Raman spectroscopy in detailed structural studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles

NMR spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR): Chemical Shift and Coupling Constant Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In this compound, the aromatic region of the spectrum is simplified to a single signal for the lone aromatic proton (H-6). Its chemical shift would be significantly downfield due to the deshielding effects of the adjacent halogens, hydroxyl, and aldehyde groups.

The aldehyde proton (-CHO) would appear as a distinct singlet even further downfield, typically in the range of 9.5-10.5 ppm. The phenolic hydroxyl proton (-OH) signal would also be present, often as a broad singlet, with its chemical shift being concentration and solvent-dependent.

For a related derivative, 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone, the aromatic protons are observed at 7.47 ppm (doublet), 7.29 ppm (doublet), and 6.92 ppm (singlet), showcasing the distinct signals for protons in different positions on a substituted benzene (B151609) ring.

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Aldehyde (H-C=O)9.5 - 10.5Singlet
Phenolic (O-H)VariableSinglet (often broad)
Aromatic (H-6)7.0 - 8.0Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): Carbon Skeleton Elucidation

¹³C NMR spectroscopy maps the carbon framework of a molecule. For this compound, seven distinct signals would be expected, one for each carbon atom. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (typically 190-200 ppm). The carbon atoms attached to the electronegative oxygen (C-2) and halogens (C-3, C-4, C-5) would also have characteristic downfield shifts. The carbon attached to the hydroxyl group (C-2) would likely resonate around 155-165 ppm. The positions of the carbons bearing the chloro (C-3, C-4) and bromo (C-5) substituents would be influenced by their respective electronegativities and positions on the ring. The remaining aromatic carbons (C-1, C-6) would appear at chemical shifts typical for substituted benzene rings.

In the derivative 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone, the aromatic carbons resonate at 155.67, 151.45, 145.44, 136.55, 130.15, and 124.32 ppm.

Carbon TypeExpected Chemical Shift (δ, ppm)
Aldehyde (C=O)190 - 200
C-2 (C-OH)155 - 165
C-3 (C-Cl)125 - 135
C-4 (C-Cl)130 - 140
C-5 (C-Br)110 - 120
C-1120 - 130
C-6115 - 125

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, this technique would be of limited use for the aromatic system as there is only one aromatic proton. However, in derivatives with more protons, COSY is vital for establishing which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the ¹H NMR signal of the aromatic proton H-6 to its corresponding ¹³C signal (C-6) and the aldehyde proton to the aldehyde carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is exceptionally powerful for piecing together the molecular puzzle. For instance, the aldehyde proton would show correlations to the C-1 and C-2 carbons. The aromatic proton (H-6) would show correlations to adjacent carbons such as C-1, C-5, and C-4, confirming the substitution pattern and the assignment of the carbon signals.

By integrating the data from these complementary spectroscopic methods, a complete and unambiguous structural determination of this compound and its derivatives can be achieved.

Halogen NMR (e.g., ³⁵Cl, ⁷⁹Br) for Halogen Environment Analysis

Halogen nuclear magnetic resonance (NMR) spectroscopy is a powerful, albeit less common, technique for directly probing the local environment of halogen atoms within a molecule. For this compound, both ³⁵Cl and ⁷⁹Br NMR can offer unique structural information.

Both chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) possess NMR-active nuclei. huji.ac.ilhuji.ac.il However, a significant challenge in halogen NMR is that all these isotopes are quadrupolar (spin I > 1/2). This property leads to interactions between the nuclear quadrupole moment and the local electric field gradient (EFG), resulting in very broad resonance signals, often on the order of kilohertz for covalently bonded halogens. huji.ac.ilnih.gov This broadening can sometimes make it difficult to resolve chemically distinct halogen sites in solution-state NMR. nih.gov

Despite these challenges, solid-state NMR (SSNMR) has emerged as a more powerful tool for characterizing covalently bound halogens. nih.gov In the solid state, the quadrupolar interaction provides valuable information about the electronic structure and symmetry of the halogen's environment. The key parameters derived from solid-state halogen NMR are the quadrupolar coupling constant (Cq) and the asymmetry parameter (ηQ), which are highly sensitive to the nature of the chemical bonding. nih.gov For this compound, one would expect to observe distinct signals for the two chlorine atoms at positions 3 and 4, and for the bromine atom at position 5, reflecting their different chemical and electronic environments. The Cq values would be influenced by the electron-withdrawing or -donating effects of the adjacent substituents on the benzene ring. Solid-state ³⁵Cl NMR spectroscopy has been shown to be a sensitive probe for distinguishing different chlorine sites, even those that are only crystallographically distinct. nih.gov

While ³⁵Cl is more sensitive, ³⁷Cl can sometimes provide slightly higher resolution. huji.ac.il Similarly, for bromine, ⁸¹Br is the more sensitive nucleus and typically yields narrower signals than ⁷⁹Br in liquid-state NMR. huji.ac.il However, the choice of isotope may also depend on the specific instrumentation available. huji.ac.il

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₇H₃BrCl₂O₂), the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum.

HRMS can precisely measure the mass of the most abundant isotopologue, [C₇H₃⁷⁹Br³⁵Cl₂O₂], as well as the other isotopic combinations. This detailed isotopic signature serves as a definitive confirmation of the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent or precursor ion) from the initial mass spectrum, followed by its fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting fragment ions (product ions) are then mass-analyzed. This technique provides valuable information about the connectivity of atoms within the molecule.

For this compound, the fragmentation pattern would likely involve the loss of the formyl group (-CHO), the hydroxyl group (-OH), and the halogen atoms. The relative ease of cleavage of the C-Br and C-Cl bonds, as well as the fragmentation of the aromatic ring itself, would provide key structural insights. Analysis of these fragmentation pathways helps to confirm the positions of the various substituents on the benzaldehyde (B42025) core.

X-ray Crystallography: Determination of Solid-State Molecular Structure

Single-crystal X-ray diffraction analysis of this compound or its derivatives would yield a detailed molecular geometry. This technique allows for the precise measurement of all bond lengths (e.g., C-C, C-H, C-O, C=O, C-Cl, and C-Br), bond angles (e.g., C-C-C, O-C-C), and torsion angles, which define the planarity of the benzene ring and the orientation of the substituent groups. For instance, a study on a derivative, 5-bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone, provided detailed bond lengths and a C—N—N—C torsion angle of 172.07 (11)°. nih.gov Another related structure, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide, also had its crystal structure determined, showing an E configuration about the C=N double bond. nih.gov

The data obtained from X-ray diffraction can be presented in tabular form for clarity.

Table 1: Representative Bond Lengths and Angles from X-ray Crystallography of a Halogenated Salicylaldehyde (B1680747) Derivative

Parameter Value
Bond Lengths (Å)
C-Br Hypothetical Data
C-Cl Hypothetical Data
C=O Hypothetical Data
C-O (hydroxyl) Hypothetical Data
C-C (aromatic) Hypothetical Data
Bond Angles (°)
C-C-Br Hypothetical Data
C-C-Cl Hypothetical Data
C-C=O Hypothetical Data
C-C-O (hydroxyl) Hypothetical Data
Torsion Angles (°)

Note: The table presents hypothetical data as a template for what would be obtained from an actual crystallographic study of this compound.

Beyond the intramolecular details, X-ray crystallography provides invaluable information about how molecules pack in the solid state, which is governed by intermolecular interactions.

Hydrogen Bonding: The presence of a hydroxyl group and a carbonyl group in this compound makes it a prime candidate for hydrogen bonding. Intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen is expected, a common feature in salicylaldehyde and its derivatives. stackexchange.com Intermolecular hydrogen bonds may also occur, linking adjacent molecules in the crystal lattice. mdpi.com The geometry of these bonds (donor-acceptor distance and angle) can be precisely determined.

Halogen Bonding: A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on an adjacent molecule. acs.org This interaction is directional, occurring along the axis of the R-X bond (where R is the rest of the molecule and X is the halogen). acs.org The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend Cl < Br < I. nih.gov In the crystal structure of this compound, both bromine and chlorine atoms could participate in halogen bonding with oxygen atoms or the π-system of neighboring aromatic rings.

π-Stacking: The planar aromatic rings can interact through π-stacking, where the electron-rich π-systems of adjacent rings are in close contact. The distances and relative orientations (e.g., parallel-displaced or T-shaped) of the stacked rings can be quantified. In the crystal structure of 3,5-Dibromo-2-hydroxybenzaldehyde, weak π–π stacking interactions were observed with centroid-to-centroid separations between adjacent aromatic rings of 4.040 (8) and 3.776 (7) Å. researchgate.net

Table 2: Intermolecular Interactions in a Halogenated Salicylaldehyde Derivative Crystal Structure

Interaction Type Donor Acceptor Distance (Å) Angle (°)
Hydrogen Bond O-H O=C Hypothetical Data Hypothetical Data
Halogen Bond C-Br O=C Hypothetical Data Hypothetical Data
Halogen Bond C-Cl O=C Hypothetical Data Hypothetical Data

Note: The table presents hypothetical data as a template for what would be obtained from an actual crystallographic study of this compound.

Computational and Theoretical Investigations of 5 Bromo 3,4 Dichloro 2 Hydroxybenzaldehyde

Quantum Chemical Descriptors for Reactivity PredictionFrom the electronic structure data, various quantum chemical descriptors (such as chemical hardness, softness, and electrophilicity index) could be calculated. These descriptors provide quantitative measures of the molecule's reactivity, offering predictive power for its chemical behavior.

Currently, the specific data required to populate these analytical sections for 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde are not available in published research. The scientific community awaits dedicated computational studies to illuminate the properties of this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important computational tool to understand the relationship between the chemical structure of a molecule and its biological activity. For a molecule like this compound, which possesses a unique substitution pattern of electron-withdrawing halogens and electron-donating hydroxyl and aldehyde groups on a benzene (B151609) ring, QSAR studies can provide valuable insights into its mechanism of action without focusing on predictive dosage or safety.

Development of Descriptors for Biological Activity Prediction

The initial step in any QSAR study involves the generation of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. For this compound, a variety of descriptors would be calculated to build a robust model. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: The electronic nature of the substituents on the aromatic ring plays a crucial role in its interaction with biological targets. The bromine and chlorine atoms are strongly electron-withdrawing, while the hydroxyl and aldehyde groups have more complex electronic effects. Key electronic descriptors would include:

Hammett constants (σ): These would quantify the electron-withdrawing or -donating nature of the substituents.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These quantum chemical descriptors are indicative of the molecule's ability to donate and accept electrons, respectively. A lower LUMO energy for this compound would suggest a higher susceptibility to nucleophilic attack.

Mulliken charges: These would describe the partial atomic charges on each atom, highlighting potential sites for electrostatic interactions.

Steric Descriptors: The size and shape of this compound influence its ability to fit into a biological target's active site. Relevant steric descriptors would include:

Taft steric parameters (Es): These quantify the steric bulk of the substituents.

Molar Refractivity (MR): This descriptor relates to the volume of the molecule and its polarizability.

Hydrophobic Descriptors: The hydrophobicity of a molecule affects its ability to cross cell membranes and interact with hydrophobic pockets in a receptor.

Log P (Partition coefficient): This is a measure of the molecule's lipophilicity. The presence of three halogen atoms would significantly increase the Log P value of this compound.

A hypothetical data table of descriptors that could be developed for this compound is presented below.

Descriptor ClassSpecific DescriptorPotential Relevance for this compound
Electronic Hammett Constants (σ)Quantifies the strong electron-withdrawing effects of the halogens.
HOMO/LUMO EnergiesIndicates the molecule's reactivity and electron-accepting capabilities.
Mulliken ChargesHighlights potential sites for electrostatic interactions with a target.
Steric Taft Steric Parameters (Es)Measures the steric hindrance caused by the bromo and chloro groups.
Molar Refractivity (MR)Relates to the molecule's volume and polarizability, affecting binding.
Van der Waals VolumeProvides an overall measure of the molecule's size.
Hydrophobic Log PIndicates the molecule's lipophilicity, influencing membrane permeability.

Correlation of Structural Features with In Vitro Biological Responses

Once a set of descriptors is established, the next step in QSAR modeling is to correlate these structural features with observed in vitro biological responses. For this compound, this could involve activities such as enzyme inhibition, antimicrobial efficacy, or receptor binding.

The presence and positioning of the halogen atoms are expected to be critical determinants of its biological activity. Studies on other halogenated phenols and salicylaldehydes have shown that both the type and position of the halogen can dramatically influence activity. mdpi.comresearchgate.net For instance, the antimicrobial properties of substituted salicylaldehydes are significantly enhanced by halogenation. researchgate.net

The hydroxyl and aldehyde groups are also key features. The hydroxyl group can act as a hydrogen bond donor, while the aldehyde group can participate in hydrogen bonding as an acceptor or form covalent bonds with biological nucleophiles. The intramolecular hydrogen bond between the hydroxyl and aldehyde groups in salicylaldehydes is a known feature that can influence their chemical and biological properties.

A hypothetical correlation of the structural features of this compound with potential in vitro biological responses is summarized in the table below.

Structural FeaturePotential In Vitro Biological Response Correlation
5-Bromo and 3,4-Dichloro Substitution The strong electron-withdrawing nature of the halogens can enhance electrophilicity, potentially increasing reactivity towards biological targets. The specific substitution pattern may also contribute to selective binding.
2-Hydroxy Group The ability to act as a hydrogen bond donor is crucial for interaction with many biological targets. Its acidity can also play a role in its mechanism of action.
Aldehyde Group Can act as a hydrogen bond acceptor. Its reactivity could lead to the formation of Schiff bases with amino groups on proteins, a potential mechanism for enzyme inhibition.
Aromatic Ring Can engage in π-π stacking interactions with aromatic residues in a binding site.

In a hypothetical QSAR model for a specific biological activity, an equation might be derived that looks something like this (for illustrative purposes only):

Biological Activity = c1(Log P) + c2(LUMO) - c3*(Es) + constant

In this equation, the coefficients (c1, c2, c3) would be determined by statistical analysis, and their signs would indicate whether a particular descriptor has a positive or negative influence on the activity. For instance, a positive coefficient for Log P would suggest that higher lipophilicity is beneficial for the observed biological response.

Potential Applications in Advanced Materials and Chemical Synthesis

As a Versatile Building Block in Complex Organic Synthesis

The reactivity of the formyl (-CHO) and hydroxyl (-OH) groups, modified by the electronic effects of the bromine and chlorine atoms, renders 5-bromo-3,4-dichloro-2-hydroxybenzaldehyde a versatile intermediate in multi-step organic synthesis.

Halogenated salicylaldehydes are foundational scaffolds in the synthesis of more complex molecules investigated in medicinal chemistry and agrochemical research. The aldehyde group provides a convenient handle for chain extension and cyclization reactions, while the phenolic hydroxyl allows for etherification or esterification. The halogen atoms can influence the lipophilicity and metabolic stability of the final compounds, which are important parameters in the development of biologically active molecules.

Research on structurally similar compounds, such as 5-bromosalicylaldehyde (B98134), has shown their utility in creating Schiff's bases and other derivatives. nih.gov For instance, metal complexes of ligands derived from 5-bromosalicylaldehyde have been explored for their chemical properties. nih.govnih.gov The core structure of this compound can be similarly employed to construct elaborate molecular frameworks that serve as intermediates for larger, target molecules in discovery pipelines.

The 1,2-arrangement of the hydroxyl and aldehyde groups in this compound makes it an ideal precursor for the synthesis of various oxygen-containing and other heterocyclic systems. This is a well-established application for the broader class of salicylaldehydes. researchgate.net

One common transformation is the Knoevenagel condensation reaction with active methylene (B1212753) compounds. For example, reaction with compounds like malononitrile (B47326) or ethyl cyanoacetate, often under basic catalysis, can lead to the formation of chromene derivatives. researchgate.net Another key reaction is condensation with hydrazines or hydrazides, which yields hydrazone derivatives. nih.govnih.govmdpi.com These hydrazones are not only stable compounds in their own right but can also serve as intermediates for more complex heterocycles like pyrazoles or pyridazinones. The specific halogen substitution pattern on the aromatic ring of this compound would be incorporated into the final heterocyclic product, influencing its chemical and physical properties.

Table 1: Examples of Heterocyclic Systems Derived from Salicylaldehydes
Reactant ClassResulting Heterocyclic CoreGeneral Reaction Type
Active Methylene Compounds (e.g., Malononitrile)ChromeneKnoevenagel Condensation / Cyclization
Hydrazines / HydrazidesHydrazone (precursor to Pyrazoles, etc.)Condensation
AminophenolsBenzoxazoleCondensation / Cyclization
o-PhenylenediaminesBenzimidazole derivativeCondensation / Cyclization

Applications in Ligand Design for Catalysis and Coordination Chemistry

The 2-hydroxybenzaldehyde moiety is a classic structural motif for the synthesis of chelating ligands. The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (or imines), where the resulting imine nitrogen and the phenolic oxygen can coordinate to a metal center, forming a stable chelate ring.

Ligands derived from this compound are expected to be bidentate, coordinating through the phenolic oxygen and the imine nitrogen. The electron-withdrawing nature of the three halogen substituents (one bromine, two chlorine) would significantly impact the electronic properties of the ligand and, consequently, the coordinated metal center. This modulation can affect the stability, redox potential, and catalytic activity of the resulting metal complex. A variety of transition metal complexes using ligands derived from the related 5-bromosalicylaldehyde have been synthesized and characterized, including those with copper (II), cobalt (II), nickel (II), and platinum. researchgate.netresearchgate.net Similar chemistry is applicable to this compound to create new coordination complexes. researchgate.netbcrec.id

Chiral ligands are essential for asymmetric catalysis, a field focused on the stereoselective synthesis of chiral molecules. A straightforward method to generate a chiral Schiff base ligand from this compound is to react it with a readily available, enantiopure primary amine (e.g., (R)- or (S)-1-phenylethylamine). The resulting chiral imine-phenol ligand can then be complexed with a suitable metal ion. The steric and electronic properties of such a ligand would create a chiral environment around the metal center, enabling it to catalyze reactions with high enantioselectivity.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). While this compound itself is not a typical MOF linker due to its single chelating site, it can be chemically modified to serve as a precursor to one. For example, the aldehyde group could be oxidized to a carboxylic acid, creating a 2-hydroxybenzoic acid derivative. This molecule would then possess a bidentate carboxylate group suitable for forming robust linkages in MOF synthesis. Alternatively, more complex linkers can be synthesized starting from this aldehyde. Research has shown that related salicylaldehyde (B1680747) derivatives can be incorporated into larger ligand systems which are then used to construct MOFs. rsc.org The presence of multiple halogen atoms on the linker could be advantageous for applications such as gas separation or for post-synthetic modification of the MOF structure.

Photofunctional Materials

Salicylaldehyde derivatives, particularly their Schiff bases, are a well-known class of photochromic compounds. These molecules can undergo reversible structural changes upon exposure to light, leading to a change in their color and other optical properties. This phenomenon, known as photochromism, is often based on a reversible proton transfer from the phenolic hydroxyl group to the imine nitrogen in the excited state.

While specific studies on this compound are not widely available, this compound class is known for its potential in photofunctional materials. nih.gov The introduction of heavy atoms like bromine and chlorine onto the salicylaldehyde ring can influence the photophysical properties of the resulting Schiff bases through the "heavy-atom effect." This can alter the energies of the excited states and potentially favor different deactivation pathways, which could be exploited in the design of new photoswitches or sensors.

Sensory Applications (e.g., as a component in chemosensors)

Following a comprehensive search of scientific literature and databases, no specific research or documented applications of This compound in the field of sensory applications or as a component in chemosensors were identified. The available information does not indicate its use in the development of chemical sensors for the detection of specific analytes.

While derivatives of salicylaldehyde and other substituted benzaldehydes are sometimes utilized as precursors or key components in the synthesis of chemosensors due to their reactive aldehyde and hydroxyl groups, which can be modified to create specific binding sites for ions or molecules, no such applications have been reported for this compound itself. The unique substitution pattern of a bromo group and two chloro groups on the benzene (B151609) ring may influence its electronic and steric properties, but its potential utility in sensory technology remains an unexplored area of research based on currently accessible data.

Further research would be necessary to determine if this compound possesses any suitable photophysical or electrochemical properties that would render it effective for use in the design and synthesis of novel chemosensors.

Future Research Directions and Perspectives

Exploration of Asymmetric Synthesis Routes for Chiral Derivatives

The development of asymmetric synthesis routes to produce chiral derivatives of 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde could unlock new possibilities for its application in stereoselective chemistry and pharmacology. Chiral aldehydes are valuable intermediates in the synthesis of enantiomerically pure alcohols, amines, and other complex molecules. Future research could focus on:

Catalytic Asymmetric Synthesis: Investigating the use of chiral catalysts, such as organocatalysts or transition metal complexes, to achieve enantioselective synthesis of derivatives.

Biocatalysis: Employing enzymes to catalyze stereoselective reactions, offering a green and efficient alternative to traditional chemical methods.

The successful development of such methods would provide access to a new library of chiral building blocks for drug discovery and material science.

Advanced Mechanistic Elucidation of Biological Activities

Initial screening of analogous compounds has revealed a range of biological activities, including antimicrobial and anticancer properties. For this compound, future research should move beyond preliminary screening to a deeper understanding of its mechanism of action. This could involve:

Target Identification: Utilizing techniques like affinity chromatography and proteomics to identify the specific cellular targets with which the compound interacts.

Pathway Analysis: Investigating the downstream effects of compound binding on cellular signaling pathways to understand how it elicits its biological response.

In Vivo Studies: Progressing from cell-based assays to animal models to evaluate the compound's efficacy and pharmacokinetic profile in a whole-organism context.

A thorough mechanistic understanding is crucial for the rational design of more potent and selective therapeutic agents.

Rational Design of Analogs with Tuned Biological and Chemical Properties

The core structure of this compound offers multiple sites for modification, allowing for the rational design of analogs with fine-tuned properties. Structure-activity relationship (SAR) studies will be pivotal in this endeavor. Key areas of exploration include:

Modification of the Aldehyde Group: Conversion of the aldehyde to other functional groups, such as imines, oximes, or hydrazones, to modulate biological activity and physicochemical properties.

Substitution on the Aromatic Ring: Introducing different substituents at the available positions on the benzene (B151609) ring to influence electronic properties, lipophilicity, and steric interactions with biological targets.

Derivatization of the Hydroxyl Group: Etherification or esterification of the phenolic hydroxyl group to alter solubility, bioavailability, and metabolic stability.

Computational modeling and combinatorial chemistry approaches can accelerate the design and synthesis of analog libraries for high-throughput screening.

Development of Sustainable and Environmentally Benign Synthetic Processes

The synthesis of halogenated aromatic compounds often involves harsh reagents and generates significant waste. A key future direction is the development of greener synthetic routes for this compound and its derivatives. Research in this area could focus on:

Catalytic Halogenation: Utilizing selective and efficient catalytic methods for bromination and chlorination that minimize the use of stoichiometric halogenating agents.

Flow Chemistry: Implementing continuous flow processes to improve reaction control, reduce reaction times, and enhance safety.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents.

The development of sustainable synthetic methodologies is not only environmentally responsible but also economically advantageous for potential large-scale production.

Integration with Advanced Screening Technologies for High-Throughput Analysis

To efficiently explore the biological potential of this compound and its analogs, integration with advanced screening technologies is essential. This includes:

High-Throughput Screening (HTS): Employing automated robotic systems to rapidly screen large libraries of compounds against a variety of biological targets.

High-Content Screening (HCS): Utilizing automated microscopy and image analysis to assess the effects of compounds on cellular morphology and function in a multiparametric manner.

Phenotypic Screening: Using cell-based assays that measure a desired phenotypic outcome, which can uncover novel mechanisms of action.

These technologies will be instrumental in accelerating the discovery of new lead compounds for drug development.

Exploration of Material Science Applications

The unique electronic and structural features of this compound suggest its potential use in material science. Future research could explore its application in:

Polymers: As a monomer or cross-linking agent in the synthesis of novel polymers with enhanced thermal stability, flame retardancy, or specific optical properties.

Functional Coatings: Incorporation into coatings to impart antimicrobial, antifouling, or corrosion-resistant properties to surfaces.

Organic Electronics: As a building block for the synthesis of organic semiconductors or dyes for applications in organic light-emitting diodes (OLEDs) or solar cells.

The versatility of this compound as a synthetic intermediate opens up a wide range of possibilities for the creation of advanced materials with tailored functionalities.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and functional group protection strategies. A plausible route starts with 2-hydroxybenzaldehyde derivatives. For example:

  • Step 1: Bromination at the 5-position using Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled pH .
  • Step 2: Sequential chlorination at positions 3 and 4 via electrophilic substitution, employing Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C .
  • Step 3: Protect the hydroxyl group (e.g., using acetyl chloride) to prevent undesired oxidation during aldehyde formation .

Critical Parameters:

  • Temperature control during chlorination to avoid over-halogenation.
  • Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) for deprotection .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR (¹H/¹³C):
    • The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm.
    • Aromatic protons show splitting patterns reflecting substituent positions (e.g., doublets for adjacent Cl/Br) .
  • FT-IR:
    • Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (OH stretch) .
  • X-ray Crystallography:
    • SHELX programs (e.g., SHELXL) refine crystal structures, with halogen bonding distances (Br/Cl⋯O) typically 3.0–3.3 Å .

Q. What are common derivatives of this compound, and how are they synthesized for structure-activity studies?

Methodological Answer:

  • Schiff Bases: React with primary amines (e.g., aniline) in ethanol under reflux .
  • Ester Derivatives: Use acetic anhydride or acyl chlorides with pyridine catalysis .
  • Metal Complexes: Coordinate with transition metals (e.g., Cu²⁺) in methanol/water mixtures at pH 7–8 .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length variations) be resolved for this compound?

Methodological Answer:

  • Data Validation: Cross-check using multiple software (SHELXL vs. OLEX2) and refine thermal parameters (ADPs) to account for disorder .
  • Halogen Bonding Analysis: Compare experimental bond lengths with DFT calculations (e.g., Gaussian09) to assess electronic effects .
  • Twinned Data Handling: Use SHELXD for deconvolution of overlapping reflections in low-symmetry space groups .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

  • Activation Sites: The aldehyde group directs electrophiles to the para position, while Cl/Br substituents deactivate the ring.
  • Kinetic Studies: Monitor reaction rates (e.g., with piperidine) in polar aprotic solvents (DMSO) via UV-Vis .
  • Computational Modeling: Use M06-2X/6-311+G(d,p) to map transition states and charge distribution .

Q. How does this compound perform in biological assays (e.g., antimicrobial or anti-inflammatory), and how are results contextualized?

Methodological Answer:

  • Assay Design:
    • MIC Tests: Evaluate against Gram-positive bacteria (e.g., S. aureus) using broth dilution .
    • Cytokine Inhibition: Measure IL-6/TNF-α suppression in macrophage cell lines (RAW 264.7) via ELISA .
  • Data Interpretation:
    • Compare IC₅₀ values with structurally similar aldehydes (e.g., 5-Bromo-3,4-dihydroxybenzaldehyde) to isolate halogen effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.